2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a 1,3,4-thiadiazole ring attached to a 1,2,4-triazine ring via a sulfur atom .Chemical Reactions Analysis
The compound, being a derivative of 1,3,4-thiadiazole, is expected to participate in a variety of chemical reactions. For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure. It is a complex organic molecule with multiple heterocyclic rings. The presence of sulfur and nitrogen atoms in the rings, along with the trifluoromethyl group, is likely to influence its reactivity .Scientific Research Applications
Heterocyclic Chemistry
The synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions . Researchers have explored the diversity-oriented catalysis of these fused heterocyclic compounds. Investigating their reactivity, stability, and potential applications in materials science and catalysis is an exciting avenue.
Corrosion Inhibition
Related compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have been investigated for their electrochemically anticorrosive behavior. Self-assembled monolayers of these compounds on metal electrodes exhibit promising results in preventing corrosion . The trifluoromethylphenyl group in our compound may contribute to similar effects.
Mechanism of Action
Target of Action
Similar compounds have been shown to potentially inhibit c-met kinase . c-Met kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It is likely that it interacts with its target (potentially c-met kinase) to inhibit its function . This inhibition could lead to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
Given its potential role as a c-met kinase inhibitor, it may affect pathways related to cell growth and survival . Downstream effects could include reduced proliferation and increased apoptosis in cancer cells .
Result of Action
If it acts as a c-met kinase inhibitor, it could potentially lead to reduced growth and increased apoptosis in cancer cells .
properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S2/c1-7-11(24)22-12(20-19-7)26-13(21-22)25-6-10(23)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGGVKCGBNVXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
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